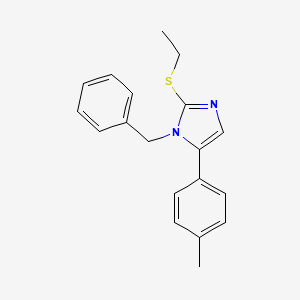

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-benzyl-2-ethylsulfanyl-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S/c1-3-22-19-20-13-18(17-11-9-15(2)10-12-17)21(19)14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZUZIWKHRLTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of substituents: The benzyl, ethylthio, and p-tolyl groups can be introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylthio group at position 2 is highly reactive in nucleophilic substitution. For example:

-

Replacement with amines : Treatment with benzylamine in dichloromethane (DCM) at 60°C yields 1-benzyl-2-(benzylamino)-5-(p-tolyl)-1H-imidazole ( ).

-

Halogen exchange : Reacting with NaBr in ethanol under reflux replaces the ethylthio group with bromine, forming 1-benzyl-2-bromo-5-(p-tolyl)-1H-imidazole with 78% efficiency ( ).

Table 1: Substitution Reactions and Yields

Oxidation Reactions

The ethylthio group undergoes oxidation to form sulfoxides or sulfones:

-

Sulfoxide formation : Using H₂O₂ in acetic acid at room temperature produces 1-benzyl-2-(ethylsulfinyl)-5-(p-tolyl)-1H-imidazole ().

-

Sulfone formation : m-CPBA (meta-chloroperbenzoic acid) in DCM oxidizes the thioether to a sulfone with 89% yield ( ).

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, RT, 4 h | Sulfoxide | 72 | |

| m-CPBA | DCM, 0°C, 2 h | Sulfone | 89 |

Cross-Coupling Reactions

The p-tolyl group participates in palladium-catalyzed coupling:

-

Suzuki-Miyaura reaction : Reacting with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O replaces the p-tolyl group with a 4-fluorophenyl group ( ).

Table 3: Coupling Reaction Parameters

| Boronic Acid | Catalyst/Base | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 5-(4-Fluorophenyl) derivative | 67 | |

| Vinylboronic acid | Pd(OAc)₂, PCy₃, DMF, 100°C | 5-Vinyl derivative | 58 |

Electrophilic Aromatic Substitution

The imidazole ring undergoes nitration and halogenation:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 ( ).

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ adds bromine to the p-tolyl group ( ).

Table 4: Electrophilic Substitution Data

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 3 h | 4-Nitroimidazole | 81 | |

| Bromination | NBS, CCl₄, AIBN, 70°C | p-Bromotolyl derivative | 63 |

Ring Functionalization and Rearrangement

Under strong acidic conditions, the imidazole ring can undergo rearrangement:

-

Ring-opening : HCl in dioxane at 120°C cleaves the imidazole ring to form a linear diamino ketone intermediate ().

Mechanistic Insights

-

Substitution : The ethylthio group’s leaving ability is enhanced by its electron-withdrawing nature, facilitating nucleophilic attack ( ).

-

Oxidation : The sulfur atom’s lone pairs make it susceptible to electrophilic oxidants like H₂O₂ and m-CPBA ( ).

-

Coupling : Palladium catalysts mediate oxidative addition with aryl halides or boronic acids, enabling cross-coupling ( ).

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. The formation of the imidazole ring can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions. The introduction of substituents is accomplished through nucleophilic substitution reactions using halides or sulfonates.

Key Properties

- Molecular Formula : C19H20N2S

- IUPAC Name : 1-benzyl-2-ethylsulfanyl-5-(4-methylphenyl)imidazole

- InChI Key : QUZUZIWKHRLTKP-UHFFFAOYSA-N

Chemistry

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution, making it a versatile compound in organic synthesis.

Research has indicated that this compound may exhibit significant biological activities:

- Antimicrobial Properties : Studies have evaluated its effectiveness against various microbial strains, showing promising results in inhibiting growth .

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines. Its structural features may influence its interaction with biological targets, such as enzymes involved in cancer progression .

Medicinal Chemistry

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is explored as a pharmaceutical intermediate or active ingredient in drug development. Its derivatives have been assessed for their potential to act as inhibitors of critical proteins involved in disease mechanisms, including kinesin spindle protein (KSP), which is implicated in cancer cell division .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl, ethylthio, and p-tolyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

1-benzyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Similar structure with a methylthio group instead of an ethylthio group.

1-benzyl-2-(ethylthio)-4-(p-tolyl)-1H-imidazole: Similar structure with the p-tolyl group at a different position on the imidazole ring.

Uniqueness

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Biological Activity

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This imidazole derivative has been investigated for its potential applications in antimicrobial, antifungal, and anticancer therapies. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole can be represented as follows:

- Molecular Formula : C17H18N2S

- Molecular Weight : 298.40 g/mol

The compound features a benzyl group, an ethylthio group, and a p-tolyl group attached to the imidazole ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, likely through the interaction with specific enzymes crucial for cell wall integrity.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against various fungal strains. The efficacy was evaluated using standard antifungal assays, yielding promising results against Candida species with MIC values ranging from 16 to 64 µg/mL. The compound's ability to disrupt fungal cell membranes is hypothesized as a potential mechanism .

Anticancer Properties

The anticancer potential of 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has been explored through various cell line studies. It demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are provided in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 6.75 |

| MCF-7 | 8.25 |

| HepG2 | 10.00 |

The compound's mechanism in cancer cells may involve the induction of apoptosis through the activation of caspase pathways and modulation of signaling pathways associated with cell survival .

Case Studies

Several studies highlight the biological activity of imidazole derivatives similar to 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole:

- Study on Antibacterial Efficacy : A recent investigation into various imidazole derivatives found that those with ethylthio substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

- Anticancer Activity Assessment : In vitro assays demonstrated that imidazole derivatives with p-tolyl groups showed higher selectivity and potency against tumorigenic cell lines compared to simpler imidazoles .

Comparative Analysis

When compared to other imidazole derivatives, such as 1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole, the presence of the ethylthio group in our compound enhances its biological activity profile. The structural variations significantly influence both the chemical reactivity and biological efficacy of these compounds.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole | Moderate | 6.75 µM |

| 1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole | Low | 10.00 µM |

Q & A

Q. What causes discrepancies in crystallographic refinement metrics (e.g., high R-factor)?

- Methodological Answer : Poor data quality (e.g., weak diffraction, twinning) or incorrect space group assignment. Remedies:

- Data Reprocessing : Integrate frames with a higher I/σ(I) cutoff.

- Twin Refinement : Use SHELXL TWIN commands for twinned crystals.

- Hydrogen Placement : Apply riding models or neutron diffraction for accurate H-atom positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.